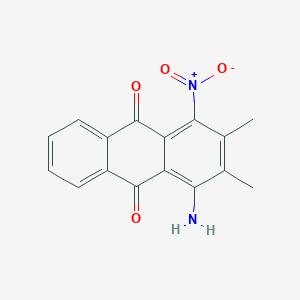

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione

CAS No.: 54292-07-8

Cat. No.: VC17617789

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54292-07-8 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C16H12N2O4/c1-7-8(2)14(18(21)22)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6H,17H2,1-2H3 |

| Standard InChI Key | YHEAZSDRUOKHIW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by an anthracene backbone (three fused benzene rings) with two ketone groups at positions 9 and 10. Substituents include:

-

Amino group (-NH₂) at position 1,

-

Methyl groups (-CH₃) at positions 2 and 3,

-

Nitro group (-NO₂) at position 4.

This arrangement creates a planar aromatic system with electron-withdrawing (nitro) and electron-donating (amino, methyl) groups, influencing its electronic properties and reactivity. The molecular formula is inferred as C₁₆H₁₃N₃O₄, with a molecular weight of 311.30 g/mol (calculated from analogous compounds ).

Spectroscopic Signatures

While experimental data for this compound is unavailable, comparisons to related anthraquinones suggest:

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione likely involves sequential functionalization of anthraquinone:

Nitration of Pre-Substituted Anthraquinones

A plausible route begins with nitration of 1-amino-2,3-dimethylanthracene-9,10-dione . Nitration typically employs mixed acid (HNO₃/H₂SO₄), with the amino and methyl groups directing electrophilic substitution to position 4 . For example, 1-nitroanthraquinone is synthesized via nitration at 70–80°C , suggesting similar conditions could apply here.

Reduction of Nitro Precursors

Alternatively, the nitro group could be introduced early, followed by methylation and amination. For instance, 1-amino-4-nitroanthraquinone intermediates are reduced to diamino derivatives using hydrazine hydrate , highlighting the reversibility of nitro-group chemistry in anthraquinones.

Challenges in Synthesis

-

Regioselectivity: Competing directing effects of amino (-NH₂) and methyl (-CH₃) groups may lead to mixed nitration products.

-

Stability: The nitro group’s electron-withdrawing nature could destabilize the amino group, necessitating mild reaction conditions.

Physicochemical Properties

Thermal and Solubility Profiles

Based on analogous compounds:

Electronic and Optical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume